3-(Boc-amino)-5-trifluoromethyl-pyridine

CAS No.: 1187055-61-3

Cat. No.: VC2946590

Molecular Formula: C11H13F3N2O2

Molecular Weight: 262.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187055-61-3 |

|---|---|

| Molecular Formula | C11H13F3N2O2 |

| Molecular Weight | 262.23 g/mol |

| IUPAC Name | tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate |

| Standard InChI | InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h4-6H,1-3H3,(H,16,17) |

| Standard InChI Key | FPMPSEZVIVLPGK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F |

Introduction

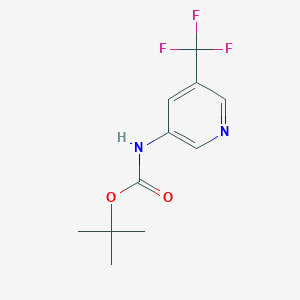

Chemical Identity and Structure

Basic Information

3-(Boc-amino)-5-trifluoromethyl-pyridine, also known as tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate, is identified by the CAS registry number 1187055-61-3 . This compound has a molecular formula of C11H13F3N2O2 and a molecular weight of 262.23 g/mol . The IUPAC nomenclature provides several synonyms for this compound, including tert-butyl (5-(trifluoromethyl)pyridin-3-yl)carbamate and carbamic acid, N-[5-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester .

The structural and identification parameters are summarized in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1187055-61-3 |

| Molecular Formula | C11H13F3N2O2 |

| Molecular Weight | 262.23 g/mol |

| IUPAC Name | tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate |

| Standard InChI | InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h4-6H,1-3H3,(H,16,17) |

| Standard InChIKey | FPMPSEZVIVLPGK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F |

| PubChem Compound ID | 59455734 |

Structural Characteristics

The structure of 3-(Boc-amino)-5-trifluoromethyl-pyridine is characterized by a pyridine ring with two distinct functional groups. The pyridine ring serves as the core scaffold, while the amino group at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during synthetic processes. The trifluoromethyl group at the 5-position imparts specific electronic properties to the molecule due to its strong electron-withdrawing nature.

The Boc protecting group consists of a tert-butyl ester of carbamic acid, which provides steric hindrance and stability under basic and nucleophilic conditions while remaining removable under acidic conditions. This selective protection-deprotection capability makes the compound particularly valuable in multi-step organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of 3-(Boc-amino)-5-trifluoromethyl-pyridine provide insight into its behavior in different chemical environments. These properties are crucial for understanding its reactivity, stability, and handling requirements.

The trifluoromethyl group significantly influences the compound's properties, enhancing its lipophilicity and metabolic stability. These characteristics are particularly beneficial for pharmaceutical applications, as they can improve the pharmacokinetic profile of drug candidates derived from this building block.

Synthesis and Production

Synthetic Routes

Chemical Reactivity

Typical Reactions

3-(Boc-amino)-5-trifluoromethyl-pyridine demonstrates versatile reactivity patterns that make it valuable in organic synthesis. Key reaction types include:

-

Boc Deprotection: The Boc group can be removed under acidic conditions (typically TFA or HCl in organic solvents), revealing the free amine group for subsequent transformations.

-

Nucleophilic Substitution: After deprotection, the exposed amine can participate in various nucleophilic reactions, including acylation, alkylation, and amide formation.

-

Electrophilic Aromatic Substitution: The pyridine ring, influenced by the electron-withdrawing trifluoromethyl group, can undergo electrophilic aromatic substitution reactions, albeit with specific regioselectivity patterns.

-

Oxidation and Reduction: The compound can be subject to selective oxidation or reduction reactions, depending on the reagents and conditions employed.

Functional Group Behavior

The two primary functional groups in 3-(Boc-amino)-5-trifluoromethyl-pyridine exhibit distinctive chemical behaviors:

Boc-protected Amino Group:

-

Stable under basic and neutral conditions

-

Susceptible to hydrolysis under acidic conditions

-

Provides temporary protection for the amino functionality

-

Can be selectively removed to enable further functionalization

Trifluoromethyl Group:

-

Electron-withdrawing, influencing the electronic distribution in the pyridine ring

-

Metabolically stable, resistant to enzymatic degradation

-

Increases lipophilicity of the molecule

-

Generally unreactive under most synthetic conditions, providing a stable anchor point

Applications in Research and Industry

Role in Organic Synthesis

3-(Boc-amino)-5-trifluoromethyl-pyridine serves as a valuable building block in organic synthesis due to its bifunctional nature and the presence of the trifluoromethyl group. The protected amino group can be selectively deprotected and further functionalized, enabling the construction of complex molecular architectures. The compound's utility extends to the synthesis of libraries of compounds for structure-activity relationship studies in drug discovery programs.

Pharmaceutical Applications

The primary application of 3-(Boc-amino)-5-trifluoromethyl-pyridine is in medicinal chemistry, where it serves as a key intermediate in the synthesis of biologically active compounds . The trifluoromethyl group is particularly valuable in drug design for several reasons:

-

It enhances metabolic stability by resisting enzymatic degradation

-

It increases lipophilicity, potentially improving cell membrane permeability

-

It can alter the binding affinity of drug candidates to target proteins

-

It modifies the electronic properties of the molecule, influencing its pharmacodynamic profile

Anticancer Research

A significant application of 3-(Boc-amino)-5-trifluoromethyl-pyridine is in the development of anticancer agents . Derivatives of this compound have shown promising activities:

-

Cytotoxicity Against Glioblastoma: In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on glioblastoma cells, indicating potential applications in the treatment of brain tumors.

-

CDK Inhibition: Research has shown that derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and promising targets for cancer therapy.

-

PIM Kinase Inhibitors: The compound is used in the preparation of Thiazole Carboxamides, which function as PIM kinase inhibitors with potential applications in cancer treatment . PIM kinases are overexpressed in many cancers and represent an important target for therapeutic intervention.

Other Research Applications

Beyond cancer research, 3-(Boc-amino)-5-trifluoromethyl-pyridine has potential applications in the development of:

-

Antiviral agents

-

Anti-inflammatory compounds

-

Central nervous system (CNS) active drugs

-

Agrochemicals

The compound's structural features make it adaptable to various medicinal chemistry programs targeting different therapeutic areas.

Market Information and Availability

| Quantity | Price (EUR) |

|---|---|

| 1g | 26.00 € |

| 5g | 43.00 € |

| 10g | 69.00 € |

| 25g | 116.00 € |

| 100g | 214.00 € |

This pricing information is current as of the last update from CymitQuimica . The price per gram decreases significantly with larger quantities, reflecting typical bulk discount patterns for research chemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume